molecular formula C14H25NO4 B114273 (1-{[(Tert-butoxycarbonyl)amino]methyl}cyclohexyl)acetic acid CAS No. 227626-60-0

(1-{[(Tert-butoxycarbonyl)amino]methyl}cyclohexyl)acetic acid

Cat. No. B114273
CAS RN: 227626-60-0
M. Wt: 271.35 g/mol
InChI Key: YOOHANJKYCQHED-UHFFFAOYSA-N
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Description

“(1-{[(Tert-butoxycarbonyl)amino]methyl}cyclohexyl)acetic acid” is a chemical compound with the molecular formula C14H25NO4 . It is used in organic synthesis .


Synthesis Analysis

The synthesis of this compound involves the reaction of the amine with di-tert-butyl dicarbonate (Boc 2 O) suspended in water at ambient temperature . This is an example of an on-water reaction .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclohexyl ring, an acetic acid group, and a tert-butoxycarbonyl (Boc) group attached to an amino group . The Boc group is a common protecting group for amines in organic synthesis .


Chemical Reactions Analysis

The main chemical reaction involved in the synthesis of this compound is the reaction of the amine with di-tert-butyl dicarbonate (Boc 2 O). This reaction forms the Boc-protected amine .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 271.36 . It is a solid at room temperature . The InChI key for this compound is YOOHANJKYCQHED-UHFFFAOYSA-N .

Scientific Research Applications

  • Synthesis and Characterization :

    • A study described the synthesis of Schiff base ligand from the amino acid [1-(aminomethyl)cyclohexyl]acetic acid and its reaction with metal ions, highlighting its potential in coordination chemistry (Ikram et al., 2015).
    • The tert-butyloxycarbonyl group's quantitative cleavage from N-blocked amino acids and peptides was explored in a study, providing insights into analytical methods in peptide chemistry (Ehrlich-Rogozinski, 1974).
  • Polymer Synthesis and Properties :

    • Research into the synthesis and polymerization of novel amino acid-derived acetylene monomers, including N-(tert-butoxycarbonyl)-l-alanine derivatives, was conducted, revealing applications in the development of polymers with specific properties (Gao, Sanda, & Masuda, 2003).
    • Another study focused on the synthesis of amino acid-derived poly(methylpropargyl ester)s, examining their chiroptical properties and helical structures, relevant for materials science applications (Qu, Sanda, & Masuda, 2009).
  • Molecular and Structural Studies :

    • The conformation of a terminally protected dipeptide incorporating the tert-butoxycarbonyl amino acid was investigated, revealing insights into peptide structure and interactions (Wani et al., 2014).
    • Research on the synthesis of isotopomers of N-(tert-butoxycarbonyl)-4-cyano-l-phenylalanine methyl ester expanded the utility of nitrile vibration as a reporter in vibrational spectroscopy (Bazewicz et al., 2011).

Mechanism of Action

Target of Action

It is known that this compound is a derivative of tert-butoxycarbonyl (boc) protected amino acids, which are commonly used in peptide synthesis . The Boc group is used to protect the amino group during peptide bond formation, preventing unwanted side reactions .

Mode of Action

The mode of action of (1-{[(Tert-butoxycarbonyl)amino]methyl}cyclohexyl)acetic acid is likely related to its role as a Boc-protected amino acid derivative. The Boc group can be selectively removed under acidic conditions without affecting other functional groups, allowing for the controlled synthesis of complex peptides .

Biochemical Pathways

As a boc-protected amino acid derivative, it is likely involved in the synthesis of peptides, which play crucial roles in various biological processes, including signal transduction, immune response, and cell regulation .

Pharmacokinetics

The boc group is known to be stable under physiological conditions, which may influence the compound’s bioavailability .

Result of Action

The molecular and cellular effects of (1-{[(Tert-butoxycarbonyl)amino]methyl}cyclohexyl)acetic acid are likely related to its role in peptide synthesis. By protecting the amino group during peptide bond formation, it allows for the controlled synthesis of complex peptides, which can have various biological effects depending on their structure .

Action Environment

Environmental factors such as pH can influence the action, efficacy, and stability of (1-{[(Tert-butoxycarbonyl)amino]methyl}cyclohexyl)acetic acid. For instance, the Boc group can be removed under acidic conditions, which can be controlled to achieve selective deprotection during peptide synthesis .

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for the use of this compound could involve its use in the synthesis of more complex organic molecules. The Boc group is a versatile protecting group for amines and can be removed under mild conditions, making it useful in multi-step synthesis procedures .

properties

IUPAC Name

2-[1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-13(2,3)19-12(18)15-10-14(9-11(16)17)7-5-4-6-8-14/h4-10H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOOHANJKYCQHED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCCCC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373152
Record name (1-{[(tert-Butoxycarbonyl)amino]methyl}cyclohexyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-{[(Tert-butoxycarbonyl)amino]methyl}cyclohexyl)acetic acid

CAS RN

227626-60-0
Record name (1-{[(tert-Butoxycarbonyl)amino]methyl}cyclohexyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexyl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

3-oxo-2-aza-spiro[4.5]decane-2-carboxylic acid tert-butyl ester (253 mg, 1 mmol) was dissolved in THF (5 ml) and an aqueous solution of 1N LiOH (72 mg/3 ml, 3 molequivalents) was added thereto. The mixture was stirred at 25° C. for 6 hours while monitoring the progress of the reaction by TLC, using a 6:4 hexane:ethyl acetate mixture as eluent and bromocresol for developing the TLC plate. Reaction completion was indicated by the appearance of a more polar spot while the starting material gradually disappeared from the middle of the TLC plate. Thereafter, the THF was evaporated under reduced pressure and the basic aqueous residue was acidified by the addition of 15 drops of concentrated HCl (pH 3) and extracted with ethyl acetate. The aqueous layer was washed with ethyl acetate and the combined organic layer was washed with water, dried over NaSO4 and evaporated under reduced pressure to give [1-(tert-butoxycarbonylamino-methyl)-cyclohexyl]-acetic acid (228 mg, 84% yield) as a colorless solid.
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3-oxo-2-aza-spiro[4.5]decane-2-carboxylic acid tert-butyl ester
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253 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.